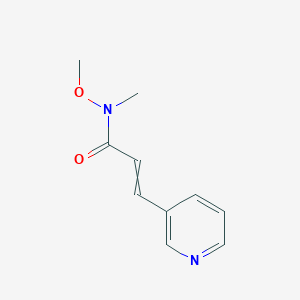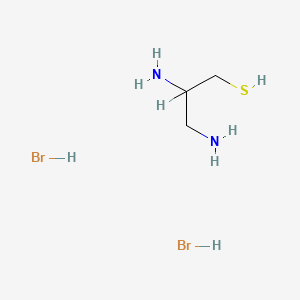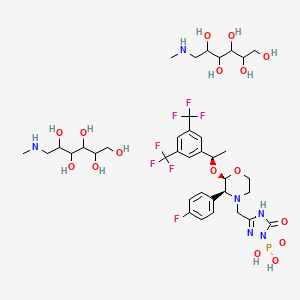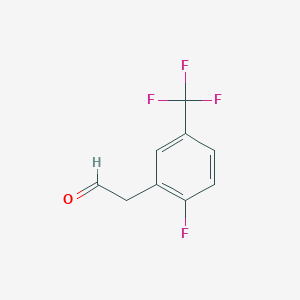![molecular formula C12H23NO4 B12435993 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid](/img/structure/B12435993.png)
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It has the molecular formula C₁₂H₂₃NO₄ and a molecular weight of 245.32 g/mol . This compound is often used in peptide synthesis and as a building block in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. The process begins with the reaction of 4-methyl-3-aminohexanoic acid with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The Boc group can be removed by acid or base hydrolysis to yield the free amino acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deprotection.
Major Products Formed
Substitution Reactions: The major products depend on the substituents introduced during the reaction.
Hydrolysis: The primary product is 4-methyl-3-aminohexanoic acid.
Aplicaciones Científicas De Investigación
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of peptides and other complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid involves its role as a protected amino acid. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further reactions, such as peptide bond formation .
Comparación Con Compuestos Similares
Similar Compounds
- 3-[(tert-butoxycarbonyl)amino]-4-methylhexanoic acid
- 4-[(tert-butoxycarbonyl)amino]piperidine-4-carboxylic acid
Uniqueness
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid is unique due to its specific structure, which includes a Boc-protected amino group and a methyl-substituted hexanoic acid backbone. This combination makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of functional groups are required .
Propiedades
Fórmula molecular |
C12H23NO4 |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
4-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C12H23NO4/c1-6-8(2)9(7-10(14)15)13-11(16)17-12(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,16)(H,14,15) |
Clave InChI |
CMRZYYUYDQRCEO-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C(CC(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


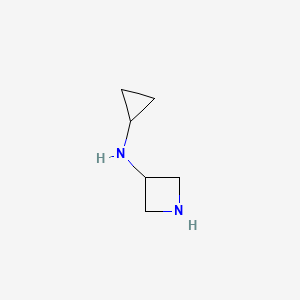
![2-[(5-Bromopyridin-2-yl)formamido]propanoic acid](/img/structure/B12435911.png)
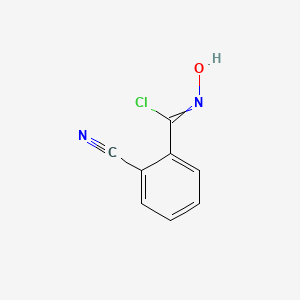
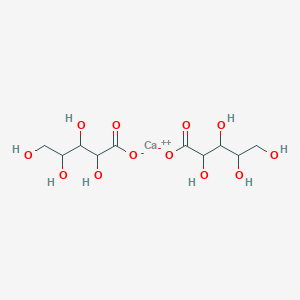
![8-[(2E)-4-hydroxy-4-methylpent-2-enoyl]-3-isopropyl-7-methylnaphthalene-1,2-dione](/img/structure/B12435932.png)
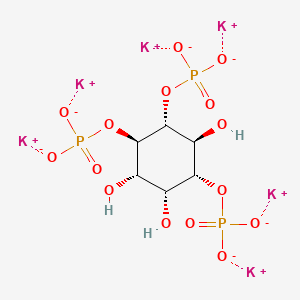
![2-[2-(Phenylsulfanyl)acetamido]propanoic acid](/img/structure/B12435945.png)
![Amino-benzo[1,3]dioxol-4-YL-acetic acid](/img/structure/B12435946.png)

